1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine

描述

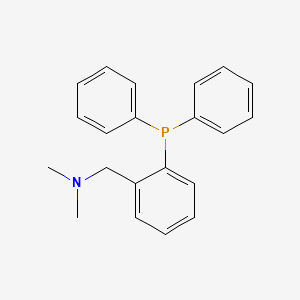

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine is an organophosphorus compound that features a phosphine group attached to a phenyl ring, which is further connected to a dimethylmethanamine moiety

准备方法

The synthesis of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromophenylphosphine with N,N-dimethylmethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

化学反应分析

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.

Coordination: As a ligand, it can coordinate with transition metals to form complexes. These complexes can be synthesized under mild conditions using metal precursors such as palladium chloride or platinum chloride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coordination with metals forms metal-phosphine complexes.

科学研究应用

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:

Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their structural and electronic properties.

Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Medicinal Chemistry: The compound and its metal complexes are explored for potential therapeutic applications, such as anticancer agents, due to their ability to interact with biological molecules.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

作用机制

The mechanism of action of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine primarily involves its role as a ligand in metal complexes. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed. For example, in hydrogenation reactions, the metal-phosphine complex activates hydrogen molecules, enabling their addition to unsaturated substrates.

相似化合物的比较

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:

1,2-Bis(diphenylphosphino)benzene: This compound also features diphenylphosphine groups attached to a benzene ring but lacks the dimethylmethanamine moiety. It is commonly used as a bidentate ligand in coordination chemistry.

1,2-Bis(diphenylphosphino)ethane: Similar to the above compound but with an ethane backbone, it is another widely used bidentate ligand.

1,2,3-Triazole based bisphosphine ligands: These ligands contain triazole rings and diphenylphosphine groups, offering versatile coordination modes and applications in catalysis.

The uniqueness of this compound lies in its combination of a phosphine group with a dimethylmethanamine moiety, which provides distinct electronic and steric properties that can influence its coordination behavior and catalytic activity.

生物活性

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine, commonly referred to as DPPA, is a phosphine-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a diphenylphosphanyl group attached to a dimethylmethanamine moiety. Its molecular formula is with a molecular weight of approximately 254.35 g/mol. The presence of the phosphine group is significant as it can influence the compound's reactivity and biological interactions.

DPPA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphine group can participate in redox reactions, potentially modulating oxidative stress pathways in cells. Research indicates that DPPA may inhibit certain enzymes involved in inflammatory processes, thus demonstrating anti-inflammatory properties.

Biological Activities

- Antimicrobial Activity : DPPA has shown promising results in inhibiting the growth of various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Anticancer Properties : Preliminary studies indicate that DPPA may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This property positions DPPA as a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : In vitro studies have reported that DPPA can downregulate pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Comparative Studies

To contextualize DPPA's biological activity, it is beneficial to compare it with similar phosphine-containing compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Triphenylphosphine | Triphenylphosphine | Antimicrobial, anticancer |

| Diphenylphosphinoacetic acid | Diphenylphosphinoacetic acid | Anticancer, anti-inflammatory |

| 1-(Diphenylphosphino)propane | 1-(Diphenylphosphino)propane | Antimicrobial |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DPPA involved testing against several pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that DPPA exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro assays using human breast cancer cell lines revealed that treatment with DPPA resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting the compound's role as an anticancer agent.

属性

IUPAC Name |

1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NP/c1-22(2)17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POILNYUNIDNVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53881-33-7 | |

| Record name | 53881-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。